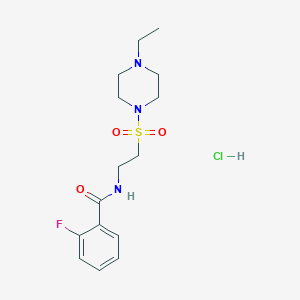

N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-fluorobenzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

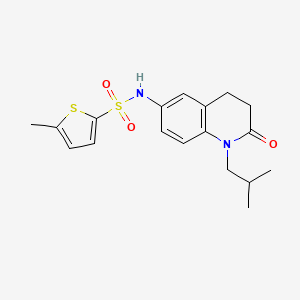

This compound is a benzamide derivative with a fluorine atom on the benzene ring and a sulfonyl-ethyl-piperazine moiety attached to the amide nitrogen . Benzamide derivatives are known to have various biological activities, and the piperazine moiety is a common feature in many pharmaceuticals .

Molecular Structure Analysis

The compound contains a benzene ring, which is aromatic, and a piperazine ring, which is a saturated heterocycle. It also has a sulfonyl group and an amide group, both of which can participate in hydrogen bonding .Chemical Reactions Analysis

Again, while specific reactions involving this compound aren’t available, we can infer some potential reactivity. The amide could potentially be hydrolyzed under acidic or basic conditions. The aromatic ring could potentially undergo electrophilic aromatic substitution, although the electron-withdrawing amide group would deactivate the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar amide and sulfonyl groups, along with the piperazine ring, would likely make this compound quite polar and potentially soluble in water .Scientific Research Applications

Antimicrobial Activities

Synthesis and Antimicrobial Properties : Compounds structurally related to the given chemical have been synthesized and evaluated for their antimicrobial activities. For instance, compounds derived from 3-Fluoro-4-(4-phenylpiperazin-l-yl)aniline exhibited high anti-Mycobacterium smegmatis activity (Yolal et al., 2012).

Sulfonamide Derivatives for Antimicrobial Activity : Sulfonamides containing various scaffolds have been synthesized and their in vitro activities against different bacterial strains, including Mycobacterium tuberculosis, were evaluated. Some derivatives showed significant antimicrobial activity (Krátký et al., 2012).

Radiopharmaceutical Applications

Quantitative Imaging of Receptors : Compounds structurally similar to the given chemical have been used in the quantitative imaging of 5-HT(1A) receptors in human brains. This is significant for studies related to neurotransmitter systems (Passchier et al., 2000).

Automated Synthesis and Purification : Automated synthesis methods have been developed for compounds structurally similar to the given chemical, which are used in radiopharmaceutical applications, indicating its potential in medical imaging (Hayashi et al., 2012).

Chemical Synthesis and Characterization

Novel Synthesis Approaches : New methods for synthesizing compounds with structural similarities have been explored. These approaches are vital for developing novel pharmaceuticals and research tools (Mehdipour‐Ataei et al., 2004).

Characterization of Related Compounds : Studies focusing on the synthesis and characterization of compounds similar in structure provide insights into their potential applications and properties. This includes exploring different synthesis routes and analyzing their chemical properties (Yoshida et al., 2014).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[2-(4-ethylpiperazin-1-yl)sulfonylethyl]-2-fluorobenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O3S.ClH/c1-2-18-8-10-19(11-9-18)23(21,22)12-7-17-15(20)13-5-3-4-6-14(13)16;/h3-6H,2,7-12H2,1H3,(H,17,20);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBODEALMVAMATR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC=CC=C2F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClFN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole](/img/structure/B2534163.png)

![2-fluoro-N-{3-fluoro-4-[(3-fluorophenyl)methoxy]phenyl}pyridine-4-carboxamide](/img/structure/B2534166.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B2534170.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2534172.png)

![1,3,8,8-tetramethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2534180.png)

![7-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]isoquinoline](/img/structure/B2534182.png)